molecular formula C17H19NO2 B5571284 N-mesityl-3-(5-methyl-2-furyl)acrylamide

N-mesityl-3-(5-methyl-2-furyl)acrylamide

Cat. No. B5571284
M. Wt: 269.34 g/mol
InChI Key: BCHPKPGMUKDRCM-BQYQJAHWSA-N
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Description

Synthesis Analysis

The synthesis of furan derivatives involves condensation reactions, where specific conditions are tailored to produce desired compounds efficiently. For instance, the synthesis of similar compounds has been reported through the condensation of acryloyl chloride and alkylamines or through reactions involving ethoxycarbonylmethylenetriphenylphosphorane and furoyl phosphonates (Saikachi & Suzuki, 1958); (Pevzner, 2016).

Molecular Structure Analysis

Molecular structure analysis of furan derivatives reveals detailed insights into their geometry, electronic configuration, and steric effects. For example, studies have determined the crystal structures and isomerization processes of furan compounds to understand their stability and reactivity better (Kiryu & Iguchi, 1967).

Chemical Reactions and Properties

Furan derivatives undergo a range of chemical reactions, including cycloadditions, polymerizations, and nucleophilic substitutions. The reactivity of these compounds is influenced by their electron-rich nature, making them susceptible to electrophilic attack. Notably, the oxidative cyclization reactions have been used to synthesize novel furan-containing compounds with significant yields (Burgaz et al., 2007).

Physical Properties Analysis

The physical properties of furan derivatives, such as solubility, melting points, and crystallinity, are crucial for their practical applications. These properties are determined by the molecular structure and functional groups present in the compounds. For instance, polymorphism in furan compounds like Furylfuramide has been studied, showing variations in crystal forms and transitions at specific temperatures (Kiryu & Iguchi, 1967).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, reactivity towards other chemicals, and stability, define the range of reactions furan derivatives can undergo and their potential uses. The electron-rich nature of the furan ring makes these compounds react with a variety of reagents, leading to a wide range of chemical transformations, including radical-mediated reactions and isomerizations (Clarke et al., 1984).

Scientific Research Applications

Oxidative Cyclization and Synthesis of Carboxamides

N-mesityl-3-(5-methyl-2-furyl)acrylamide plays a role in the oxidative cyclization of 3-oxopropanenitriles, leading to the synthesis of 4-cyano-2,3-dihydrofuran-3-carboxamides when treated with unsaturated amides using manganese(III) acetate. This process exhibits regio- and stereoselectivity, suggesting potential for creating specific molecular structures with desired properties (Burgaz et al., 2007).

Polymerization and Material Science

Acrylamide derivatives, including N-mesityl-3-(5-methyl-2-furyl)acrylamide, contribute significantly to material science through the polymerization processes. Controlled, room-temperature RAFT polymerization of N-isopropylacrylamide has been investigated for its potential in drug delivery systems, demonstrating the importance of selecting suitable chain transfer agents and initiating species for successful polymerization (Convertine et al., 2004).

Chemistry and Safety of Acrylamide

The chemistry, biochemistry, and safety of acrylamide, from which N-mesityl-3-(5-methyl-2-furyl)acrylamide is derived, have been extensively reviewed. Acrylamide's industrial and food-related applications, its formation mechanisms, and its implications for human health are critical areas of ongoing research (Friedman, 2003).

Acrylamide in Water Treatment

Acrylamide-based polymers, including derivatives of N-mesityl-3-(5-methyl-2-furyl)acrylamide, are used in water and wastewater treatment processes. Their role in forming polyacrylamide, which aids in solid-liquid separation, highlights the material's importance in environmental management (Taeymans et al., 2004).

Acrylamide and Human Health

Studies on the metabolism and effects of acrylamide, including its derivatives, on human health emphasize the need for understanding its biotransformation and potential impacts on processes like DNA repair and caspase-3 activity. This research contributes to assessing the risks associated with acrylamide exposure and developing strategies for mitigating potential health effects (Fennell et al., 2005).

Mechanism of Action

The effect of the N-mesityl group in NHC-catalyzed reactions is to render the initial addition of the NHC to the aldehyde irreversible, thereby accelerating the formation of the Breslow intermediate .

Future Directions

The future directions for research on “N-mesityl-3-(5-methyl-2-furyl)acrylamide” could include further exploration of its reactivity in NHC-catalyzed reactions, as well as investigation of its potential applications in the synthesis of other compounds .

properties

IUPAC Name

(E)-3-(5-methylfuran-2-yl)-N-(2,4,6-trimethylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-11-9-12(2)17(13(3)10-11)18-16(19)8-7-15-6-5-14(4)20-15/h5-10H,1-4H3,(H,18,19)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCHPKPGMUKDRCM-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=CC(=O)NC2=C(C=C(C=C2C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C/C(=O)NC2=C(C=C(C=C2C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(5-methylfuran-2-yl)-N-(2,4,6-trimethylphenyl)prop-2-enamide

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